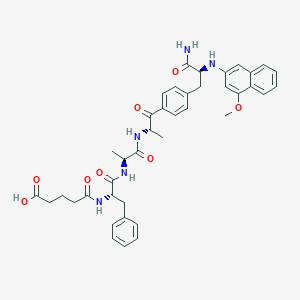
Tdpdp-onsu
Descripción general
Descripción
Tdpdp-onsu, with the molecular formula C15H12F3N3O6 and a molecular weight of 387.27 g/mol, is a compound of interest in various scientific fields. It is primarily used for research purposes and is not intended for human or veterinary use.
Análisis De Reacciones Químicas
Tdpdp-onsu undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
Tdpdp-onsu has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is employed in drug discovery and development, particularly for targeting specific proteins and pathways involved in diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tdpdp-onsu involves its interaction with specific molecular targets and pathways. As a nucleic acid binding protein, this compound regulates RNA processing, including mRNA splicing, RNA stability, and transport . It is primarily localized to the nucleus but can translocate to the cytoplasm and mitochondria . The compound exerts its effects by binding to specific sequences and reducing the aggregation of pathological proteins .
Comparación Con Compuestos Similares
Tdpdp-onsu can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those that target nucleic acid binding proteins and regulate RNA processing. Some examples of similar compounds are those used in the treatment of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and frontotemporal dementia (FTD) . This compound is unique in its specific interaction with TDP-43, a protein involved in these diseases .
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique properties and interactions make it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies. Further research and development are needed to fully understand its potential and applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxy-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O6/c16-15(17,18)14(19-20-14)8-3-1-2-7(6-8)11(24)12(25)13(26)27-21-9(22)4-5-10(21)23/h1-3,6,11-12,24-25H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUKOSGTDYVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C2=CC(=CC=C2)C3(N=N3)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931726 | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-36-8 | |
| Record name | 3-(3-(3-(Trifluoromethyl)diazirin-3-yl)phenyl)-2,3-dihydroxypropionic acid N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143016368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)







![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
